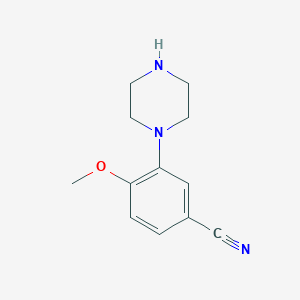
4-Methoxy-3-(piperazin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-piperazin-1-ylbenzonitrile is an organic compound that features a benzene ring substituted with a methoxy group, a piperazine ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-piperazin-1-ylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzonitrile.
Nucleophilic Substitution: The nitrile group is introduced via a nucleophilic substitution reaction, where the piperazine ring is attached to the benzene ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-3-piperazin-1-ylbenzonitrile can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-3-piperazin-1-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require a strong base like sodium hydride and a suitable solvent such as tetrahydrofuran.
Major Products
Oxidation: 4-hydroxy-3-piperazin-1-ylbenzonitrile.
Reduction: 4-methoxy-3-piperazin-1-ylbenzylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-methoxy-3-piperazin-1-ylbenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential antimicrobial and antifungal properties.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-piperazin-1-ylbenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity.
Pathways Involved: It may influence pathways related to serotonin and dopamine, which are critical in regulating mood and behavior.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-methoxyphenyl)piperazine-1-carboxylate: Similar in structure but with a carboxylate group instead of a nitrile group.
3-(4-benzylpiperazin-1-yl)benzonitrile: Contains a benzyl group attached to the piperazine ring.
3-(piperazin-1-yl)-1,2-benzothiazole: Features a benzothiazole ring instead of a benzene ring.
Uniqueness
4-methoxy-3-piperazin-1-ylbenzonitrile is unique due to its combination of a methoxy group, a piperazine ring, and a nitrile group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-methoxy-3-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-12-3-2-10(9-13)8-11(12)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
Clave InChI |
FGXAOQFRWBVXQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C#N)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


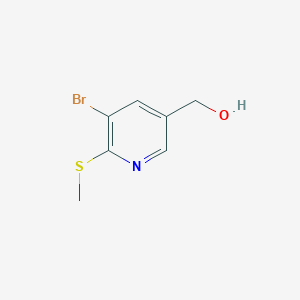
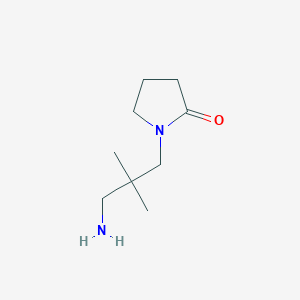
![4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)

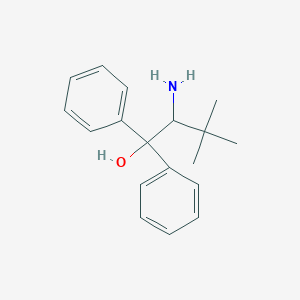
phosphane](/img/structure/B13869044.png)
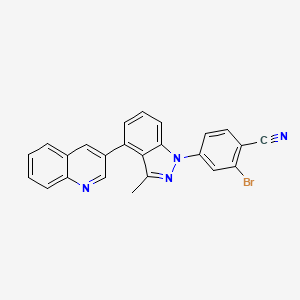
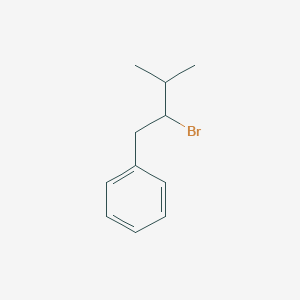
![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)

![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
